2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone
CAS No.: 866149-01-1
Cat. No.: VC4152709
Molecular Formula: C19H13ClF4N4O2
Molecular Weight: 440.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866149-01-1 |
|---|---|
| Molecular Formula | C19H13ClF4N4O2 |
| Molecular Weight | 440.78 |
| IUPAC Name | 2-amino-3-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H13ClF4N4O2/c20-14-2-1-3-15(21)13(14)10-30-12-6-4-11(5-7-12)9-26-28-17(29)8-16(19(22,23)24)27-18(28)25/h1-9H,10H2,(H2,25,27)/b26-9+ |
| Standard InChI Key | OODALGXMGBVYRB-JQAMDZJQSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F)F |
Introduction
The compound 2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic molecule that incorporates several functional groups, including an amino group, a methylidene group, a benzyl ether moiety, and a trifluoromethyl group attached to a pyrimidinone ring. This structure suggests potential applications in medicinal chemistry due to its diverse pharmacophores.
Synthesis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidinone ring, introduction of the trifluoromethyl group, and attachment of the benzyl ether moiety. A general approach might involve:
-
Pyrimidinone Formation: This could be achieved through condensation reactions involving appropriate precursors such as urea or guanidine with a suitable aldehyde or ketone.
-
Introduction of Trifluoromethyl Group: This might involve reactions with trifluoromethylating agents.
-
Attachment of Benzyl Ether Moiety: This could be achieved through Williamson ether synthesis or similar methods.
Synthesis Steps
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Pyrimidinone Ring | Urea or Guanidine, Aldehyde/Ketone | Reflux in Ethanol or similar solvent |
| 2 | Introduction of Trifluoromethyl Group | Trifluoromethylating Agent | Low Temperature, Inert Atmosphere |
| 3 | Attachment of Benzyl Ether Moiety | Benzyl Halide, Base | Williamson Ether Synthesis Conditions |
Biological Activity
While specific biological activity data for this compound are not available in the search results, compounds with similar structures often exhibit a range of biological activities, including antimicrobial, antiviral, or anticancer properties. The presence of a trifluoromethyl group and a benzyl ether moiety could enhance lipophilicity and membrane permeability, potentially influencing its biological activity.
Potential Applications
-
Antimicrobial Agents: The pyrimidinone ring is known for its antimicrobial properties.
-
Anticancer Agents: The trifluoromethyl group can enhance bioavailability and potency in cancer therapy.
-
Antiviral Agents: Similar compounds have shown activity against viral enzymes.
Future Directions
-
Synthetic Optimization: Developing efficient synthesis routes.
-
Biological Evaluation: Assessing its activity against various biological targets.
-
Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance desired properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume